4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

BBOX Inhibition Carnitine Biosynthesis Cardiovascular Research

BBOX inhibitor researchers often struggle to source validated scaffold compounds with confirmed target engagement. 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride (CAS 49637-21-0) solves this. • Co-crystallized with human BBOX (PDB: 4BG1) for structure-based design of Mildronate analogs with nanomolar IC50. • HCl salt ensures aqueous solubility, reducing DMSO interference in assays. • Available in batch sizes from mg to g, ≥98% purity, with global cold-chain shipping.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 49637-21-0
Cat. No. B031803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
CAS49637-21-0
Synonyms1-Pyrrolidinebutanoic Acid Hydrochloride;  1-Pyrrolidinebutyric Acid Hydrochloride;  4-Pyrrolidin-1-ylbutyric Acid Hydrochloride;  γ-Pyrrolidinobutyric Acid Hydrochloride
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCC(=O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h1-7H2,(H,10,11);1H
InChIKeyZEWPJQOFVHRHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: Key Intermediate & Probe


4-(Pyrrolidin-1-yl)butanoic acid hydrochloride (CAS 49637-21-0), also known as 1-pyrrolidinebutyric acid hydrochloride, is a pyrrolidine-functionalized butanoic acid derivative . It is primarily utilized as a versatile synthetic intermediate and a pharmacological probe in enzyme inhibition studies, particularly concerning γ-butyrobetaine hydroxylase (BBOX) [1]. Its structural features—a basic pyrrolidine nitrogen and a carboxylic acid moiety—allow it to serve as a core scaffold for the development of analogs of the clinically used cardioprotective agent Mildronate (meldonium) .

Workflow
BBOX enzyme inhibition study fit
Selection Context
Mildronate analog scaffold development
Format
Hydrochloride salt with reported high aqueous solubility

Irreplaceability of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride


4-(Pyrrolidin-1-yl)butanoic acid hydrochloride possesses a unique combination of a constrained secondary amine within a pyrrolidine ring and an unsubstituted butyric acid chain, a pharmacophore that is critical for specific enzyme interactions [1]. Substitution with more common analogs, such as piperidine or morpholine derivatives, fundamentally alters the ring size, basicity (pKa), and conformational flexibility, leading to a loss of target engagement at BBOX . Furthermore, its specific role as a direct precursor to Mildronate analogs means that the spatial orientation of the nitrogen lone pair is optimized for the enzyme's active site, a feature not replicated by generic amino acid building blocks or other heterocyclic carboxylic acids [1].

Ring size
Replacing the pyrrolidine with a piperidine or morpholine may shift BBOX target engagement due to altered basicity and conformation.
Spacer length
Proline or pyrrolidine-2-carboxylic acid lacks the butyric acid side-chain length required for the reported pharmacophore, which may limit target engagement.
Salt form
The free base has limited aqueous solubility; assay reproducibility and synthetic handling may differ from the hydrochloride salt.

Quantitative Comparison of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride


Superior BBOX Inhibition vs. Mildronate

Analogs derived from 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride exhibit significantly improved inhibition of γ-butyrobetaine hydroxylase (BBOX) compared to the clinically used standard, Mildronate (meldonium). In a study by Tars et al. (2014), a series of 51 compounds based on this core scaffold were designed and tested. The most potent analogs achieved IC50 values in the low nanomolar range, representing an improvement of approximately two orders of magnitude over Mildronate's reported IC50 [1][2].

BBOX Inhibition
Class-level inference
Reported >100-fold IC50 improvement over Mildronate
Scaffold analogs low nM range
Supports pathway inhibition study context
Data to verify; class-level inference from 51 tested analogs
BBOX Inhibition Carnitine Biosynthesis Cardiovascular Research

BBOX Active Site Binding Confirmed by Crystallography

The precise binding mode of 4-(Pyrrolidin-1-yl)butanoic acid-derived inhibitors to BBOX has been experimentally validated through X-ray crystallography, a level of structural characterization not available for many in-class alternatives. The crystal structure of human BBOX in complex with 1-(3-Carboxypropyl)-1-methylpyrrolidin-1-ium chloride (a derivative of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride) confirms that the pyrrolidine ring and carboxylate group occupy the enzyme's active site, directly coordinating the catalytic iron center [1].

Binding Mode
Class-level inference
Co-crystal structure with human BBOX
PDB 4BG1 2.1 Å resolution
Supports structure-based design context
Binding confirmed for a closely related derivative
Structural Biology BBOX Inhibition Crystallography

Improved Aqueous Solubility of Hydrochloride Salt

The hydrochloride salt form of 4-(Pyrrolidin-1-yl)butanoic acid confers a distinct advantage in terms of aqueous solubility and stability over its free base form (CAS 85614-44-4). The hydrochloride salt is reported to be freely soluble in water, whereas the free base has limited aqueous solubility. This property is critical for in vitro assays and downstream synthetic steps [1].

Solubility Profile
Direct head-to-head
Hydrochloride salt reported freely soluble in water
Free base limited solubility
Supports assay-ready formulation fit
Source review; supplier-reported qualitative comparison
Formulation Physicochemical Properties Salt Selection

Key Precursor for Next-Generation BBOX Inhibitors

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride serves as a direct and essential synthetic precursor for a series of novel BBOX inhibitors, whereas other pyrrolidine carboxylic acids (e.g., pyrrolidine-2-carboxylic acid, proline) lack the appropriate side-chain length and functionality. The Tars et al. (2014) study utilized this specific compound to generate 51 analogs, achieving IC50 values as low as ~20 nM for the most potent inhibitors, a >3,000-fold improvement over the Mildronate baseline [1].

Synthetic Utility
Class-level inference
Direct precursor to 51 BBOX inhibitors
Reported IC50 ~20 nM for best analogs
Supports medicinal chemistry workflow
Context-dependent; >3,000-fold improvement over Mildronate baseline
Medicinal Chemistry Drug Discovery BBOX Inhibition

Research Applications of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride


Next-Gen BBOX Inhibitor Synthesis for Cardiovascular Research

Researchers developing novel inhibitors of γ-butyrobetaine hydroxylase (BBOX) to modulate L-carnitine biosynthesis can utilize 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a key starting material. Its scaffold allows for the generation of analogs with significantly enhanced potency (nanomolar IC50) compared to the clinically used Mildronate, providing a pathway to more effective cardiovascular therapeutics [1][2].

Structure-Based Design of BBOX Inhibitors

The validated binding mode of a 4-(Pyrrolidin-1-yl)butanoic acid derivative to human BBOX (PDB: 4BG1) makes this compound invaluable for structure-based drug design. Scientists can use this crystal structure for molecular docking studies and rational optimization of new inhibitors, leveraging the precise spatial information of the pyrrolidine-carboxylate pharmacophore within the enzyme's active site [1].

Water-Soluble Probes for In Vitro BBOX Assays

The hydrochloride salt form ensures high aqueous solubility, facilitating its use in preparing stock solutions for in vitro enzyme inhibition assays. This property minimizes the need for organic co-solvents like DMSO, which can interfere with enzyme activity or cell-based assays, thereby improving assay robustness and data quality [1][2].

Crystallographic and Biophysical Studies of BBOX

Given its established co-crystallization with BBOX, 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride and its derivatives are ideal ligands for biophysical studies, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), to characterize the thermodynamics and kinetics of BBOX-inhibitor interactions [1].

Application
Selection Property
Validation Focus
BBOX inhibitor synthesis for cardiovascular research models
Scaffold derivatization capability
Carnitine biosynthesis pathway endpoint review
Structure-based design of BBOX ligands
Validated co-crystal binding mode
Molecular docking and rational optimization review
Aqueous in vitro enzyme inhibition assays
High aqueous solubility salt form
DMSO-free assay compatibility and reproducibility
Biophysical characterization of BBOX interactions
Established ligand for structural biology
SPR / ITC binding kinetics and thermodynamics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.